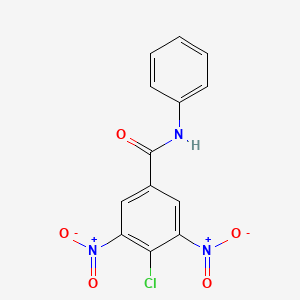

4-chloro-3,5-dinitro-N-phenylbenzamide

Description

Contextual Significance of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives are a cornerstone in modern medicinal chemistry and drug discovery. walshmedicalmedia.comresearchgate.net The benzamide moiety, consisting of a benzene (B151609) ring attached to an amide functional group, serves as a versatile scaffold for designing molecules with a wide array of biological activities. walshmedicalmedia.comresearchgate.net These compounds have been successfully developed into drugs with applications as antipsychotics, antiemetics, and antidepressants. valpo.edu The amide linkage is a key structural feature in many biologically active molecules, and its presence in the benzamide core allows for hydrogen bonding interactions, which are crucial for molecular recognition in biological systems. teras.ng

The significance of benzamide derivatives extends beyond pharmaceuticals. They are utilized in the development of agrochemicals, such as herbicides and fungicides, and as intermediates in the synthesis of more complex organic molecules. researchgate.netgoogle.com The continued exploration of novel substitution patterns on the benzamide framework is a vibrant area of research, aimed at discovering compounds with improved efficacy, selectivity, and novel mechanisms of action. walshmedicalmedia.com

Historical Perspective on the Development of Substituted N-Phenylbenzamide Chemistry

The chemistry of benzamides dates back to the early days of organic synthesis. Benzamide itself is the simplest amide derivative of benzoic acid. wikipedia.org The development of substituted N-phenylbenzamides, where a phenyl group is attached to the amide nitrogen, marked a significant advancement, allowing for the systematic modification of the compound's steric and electronic properties.

Early research into substituted N-phenylbenzamides laid the groundwork for understanding their structure-activity relationships. For instance, studies on N-phenylacetamide and N-phenylbenzamide have explored their potential anticonvulsant activities. teras.ng Over the decades, synthetic methodologies have evolved, enabling the precise introduction of a wide variety of substituents onto both the benzoyl and the N-phenyl rings. This has led to the creation of extensive libraries of N-phenylbenzamide derivatives, which have been screened for various biological activities, including anticancer and antimicrobial properties. researchgate.netnih.gov

Rationale for Investigating 4-chloro-3,5-dinitro-N-phenylbenzamide as a Model System

The specific compound, this compound, presents a compelling case for investigation as a model system. The rationale for its study is rooted in the unique combination of its structural features: the N-phenylbenzamide core, a chloro substituent, and two nitro groups.

The combination of these substituents on the N-phenylbenzamide framework could lead to novel chemical and biological properties. For instance, the electron-deficient nature of the dinitro-substituted ring might make it a candidate for nucleophilic aromatic substitution reactions, opening up avenues for further chemical modifications. From a biological perspective, the presence of nitro groups in other small molecules has been associated with a range of pharmacological activities. Therefore, this compound serves as an intriguing, yet underexplored, model system to probe the effects of this specific substitution pattern on the chemical reactivity and potential bioactivity of the N-phenylbenzamide class of compounds.

Detailed Research Findings

While specific research findings on this compound are not extensively documented in publicly available literature, we can infer its potential chemical properties and areas of research interest by examining related compounds. The synthesis of such a compound would likely involve the reaction of 4-chloro-3,5-dinitrobenzoyl chloride with aniline (B41778).

The characterization of the resulting this compound would involve standard analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy to confirm the connectivity of the atoms, infrared (IR) spectroscopy to identify the amide functional group, and mass spectrometry to determine the molecular weight.

Hypothetical research into this compound could explore its reactivity in various chemical transformations. The electron-withdrawing nature of the nitro groups could activate the aromatic ring towards certain reactions. Furthermore, the amide bond could be a target for hydrolysis under acidic or basic conditions.

From a medicinal chemistry standpoint, computational studies could be employed to predict its potential binding affinity to various biological targets. In vitro screening against a panel of cancer cell lines or microbial strains could reveal any potential cytotoxic or antimicrobial activity.

Data on Related Compounds

To provide context for the potential properties of this compound, the following table summarizes the known physical and chemical data for structurally related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 4-Chloro-N-phenylbenzamide | C₁₃H₁₀ClNO | 231.68 | Not available |

| 4-Chloro-3,5-dinitrobenzotrifluoride | C₇H₂ClF₃N₂O₄ | 270.55 | 50-55 |

| 4-Chloro-3,5-dinitrobenzoic acid | C₇H₃ClN₂O₆ | 246.56 | Not available |

| 4-chloro-3-nitro-N-phenylbenzamide | C₁₃H₉ClN₂O₃ | 276.68 | Not available |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H8ClN3O5 |

|---|---|

Molecular Weight |

321.67 g/mol |

IUPAC Name |

4-chloro-3,5-dinitro-N-phenylbenzamide |

InChI |

InChI=1S/C13H8ClN3O5/c14-12-10(16(19)20)6-8(7-11(12)17(21)22)13(18)15-9-4-2-1-3-5-9/h1-7H,(H,15,18) |

InChI Key |

ZQDKTUNIRWGWBK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)[N+](=O)[O-])Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro 3,5 Dinitro N Phenylbenzamide and Its Analogues

Retrosynthetic Analysis of 4-chloro-3,5-dinitro-N-phenylbenzamide

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnection is at the amide bond, which is the most synthetically accessible linkage to form. This bond connects a 4-chloro-3,5-dinitrobenzoyl moiety and a phenyl group.

This initial disconnection suggests two primary precursor molecules: 4-chloro-3,5-dinitrobenzoic acid (or a derivative thereof) and aniline (B41778). Further deconstruction of the 4-chloro-3,5-dinitrobenzoic acid reveals a simpler aromatic core. The nitro and chloro groups are electron-withdrawing substituents that can be introduced onto a benzoic acid backbone through electrophilic aromatic substitution reactions. This leads to the identification of 4-chlorobenzoic acid or even benzoic acid as a potential starting material. The sequence of introducing these functional groups is critical to achieve the desired 3,5-dinitro substitution pattern relative to the chloro group.

Classical Approaches to N-Phenylbenzamide Core Synthesis

The formation of the N-phenylbenzamide core is a fundamental transformation in organic chemistry. Several classical methods have been established for this purpose.

The most direct and widely used method for forming an amide bond is the reaction between a carboxylic acid derivative and an amine. This can be achieved in several ways:

From Acyl Chlorides: The reaction of a benzoyl chloride with aniline is a highly efficient method for forming N-phenylbenzamide. The carboxylic acid is first activated by converting it to the more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride then readily reacts with aniline, often in the presence of a base to neutralize the HCl byproduct. unej.ac.idnih.gov For instance, substituted benzoyl chlorides can react with 1,3-diphenylthiourea in the presence of triethylamine (B128534) in THF at 70 °C to yield N-phenylbenzamides in high purity and yield. unej.ac.idunair.ac.idresearchgate.net

From Carboxylic Acids with Coupling Reagents: Direct condensation of a carboxylic acid and an amine is also possible using coupling reagents. Reagents like N,N′-diisopropylcarbodiimide (DIC) in the presence of an activating agent such as N-hydroxybenzotriazole (HOBt) can facilitate this transformation. nih.gov Another approach involves the use of titanium tetrachloride (TiCl₄) to mediate the direct condensation of carboxylic acids and amines in pyridine (B92270) at elevated temperatures. nih.gov

Nucleophilic aromatic substitution (SNAr) can also be employed to form the N-phenylbenzamide linkage, although this is less common for the direct synthesis of the core structure. In this approach, a benzene (B151609) ring bearing a good leaving group and activated by electron-withdrawing groups can react with a benzamide (B126) nucleophile. However, for the synthesis of the target molecule, this route is more relevant for the introduction of the chloro and nitro groups onto the benzoyl moiety. A study has shown that N-phenylbenzamides can be synthesized by reacting substituted benzoyl chlorides with 1,3-diphenylthiourea. unair.ac.idresearchgate.net

Condensation reactions, broadly defined, encompass many amidation processes. A notable example is the acid-catalyzed condensation between benzamide and glyoxal, which has been studied in depth. nih.govmdpi.com While not a direct route to N-phenylbenzamide itself, these studies provide insights into the reactivity of the amide functional group under various conditions.

Advanced Synthetic Strategies for Halogenated and Nitrated N-Phenylbenzamides

The synthesis of specifically substituted N-phenylbenzamides, such as the target compound, requires precise control over the introduction of functional groups. Advanced strategies focus on regioselectivity, which is the ability to control where on the aromatic ring the substitution occurs.

The introduction of nitro and halogen groups onto the benzamide backbone must be carefully orchestrated to achieve the desired 4-chloro-3,5-dinitro substitution pattern.

Regioselective Nitration: The nitration of aromatic compounds is a classic electrophilic aromatic substitution reaction, typically carried out with a mixture of nitric acid and sulfuric acid. scirp.org The directing effects of the substituents already present on the ring are crucial. For a benzamide precursor, the amide group is an ortho-, para-director. However, under the strongly acidic conditions of nitration, the amide group can be protonated, becoming a meta-director. The regioselectivity of nitration can be influenced by the reaction conditions, including the choice of nitrating agent and the presence of catalysts. scirp.orggoogle.com For halogenated aromatic compounds, the nitro group is often directed ortho to the halogen. researchgate.netscholarsjournal.net

Regioselective Halogenation: The introduction of a chlorine atom can be achieved through various methods. Direct halogenation of an N-aryl amide typically results in a mixture of ortho and para substituted products. rsc.orgnih.gov More advanced methods utilize directing groups and transition metal catalysts to achieve high regioselectivity. For example, palladium-catalyzed C-H activation has been used for the ortho-halogenation of benzamides. rsc.orgnih.gov Another strategy involves oxidative halodeboronation, where a borylated intermediate is converted to the corresponding halide, offering precise control over the position of halogenation. rsc.orgnih.gov

The synthesis of this compound would likely involve a multi-step sequence starting from a simpler benzoyl precursor. A plausible route could involve the chlorination of benzoic acid to 4-chlorobenzoic acid, followed by conversion to the corresponding benzoyl chloride. Subsequent nitration would then need to be carefully controlled to achieve the 3,5-dinitro substitution. Finally, reaction with aniline would yield the target molecule.

Below is an interactive data table summarizing various synthetic approaches for the N-phenylbenzamide core.

| Method | Reactants | Reagents/Conditions | Key Features |

| Amidation from Acyl Chloride | Substituted Benzoyl Chlorides, 1,3-diphenylthiourea | Triethylamine, THF, 70°C | High yield and purity. unej.ac.idunair.ac.idresearchgate.net |

| Direct Amidation | Benzoic Acid, Aniline | TiCl₄, Pyridine, 85°C | Direct condensation without prior activation of the carboxylic acid. nih.gov |

| Direct Amidation with Coupling Reagents | 3-amino-4-methoxybenzoic acid, Various Amines | N,N′-diisopropylcarbodiimide (DIC), N-hydroxybenzotriazole (HOBt) | Effective for synthesizing a series of N-phenylbenzamide derivatives. nih.gov |

| Palladium-Catalyzed C-H Halogenation | Benzamide Derivatives | Pd(OAc)₂, N-halosuccinimides | Provides regioselective ortho-halogenation. rsc.orgnih.gov |

| Oxidative Halodeboronation | Borylated N-aryl amides | Halogen source (e.g., TBAB) | Precise ortho-halogenation by harnessing boron reactivity. rsc.orgnih.gov |

Metal-Catalyzed Amidation Approaches

The synthesis of N-phenylbenzamides, including analogues of this compound, has been significantly advanced through the use of metal catalysts. These methods offer efficient pathways for forming the crucial amide bond, often under milder conditions than traditional routes. Transition metals like palladium, copper, and group (IV) metals such as titanium and zirconium have been employed to catalyze the direct amidation of carboxylic acids and their derivatives with amines. diva-portal.org

Palladium-catalyzed reactions, in particular, have been explored for the amidation of aryl esters and the coupling of aryl halides with amines, a process analogous to the Buchwald-Hartwig amination. nsf.govnih.gov For instance, studies on gas-phase reactions have investigated palladium complexes in mediating the extrusion of sulfur dioxide from sulfinates followed by insertion of phenyl isocyanate to form a coordinated amidate anion. amazonaws.compublish.csiro.au While this specific extrusion-insertion approach did not yield N-phenylbenzamide in solution-phase experiments, it highlights the mechanistic possibilities that metal catalysts can offer. amazonaws.compublish.csiro.au In solution, palladium-NHC (N-heterocyclic carbene) catalysts have proven effective for the direct amidation of aryl esters with anilines. nsf.gov

Group (IV) metal complexes, including those of titanium (IV) and zirconium (IV), have been shown to catalyze the direct amidation of carboxylic acids. diva-portal.org These protocols are noted for their mild reaction conditions and can produce amides in good to excellent yields. diva-portal.org

The choice of metal catalyst and ligands is crucial and can be tailored to the specific substrates. For electron-poor anilines or challenging carboxylic acid derivatives, specific catalyst systems are required to achieve high yields.

Table 1: Examples of Metal-Catalyzed Amidation for N-Phenylbenzamide Analogues

| Catalyst System | Reactants | Product | Yield | Reference |

|---|---|---|---|---|

| Ni(glyme)Cl₂ / 1,10-phenanthroline | N-Boc-activated secondary amide, Nitroarene | Transamidated product | Good | nsf.gov |

| Pd-PEPPSI | Aryl ester, Aniline | N-Arylbenzamide | Good to Excellent | nsf.gov |

Multi-component Reaction Architectures for N-Phenylbenzamide Synthesis

Multi-component reactions (MCRs) offer a powerful strategy for the synthesis of complex molecules like N-phenylbenzamides in a single step from three or more starting materials. This approach enhances efficiency and atom economy. While a specific MCR for this compound is not prominently documented, the principles of MCRs like the Biginelli, Povarov, or Passerini reactions can be adapted for the synthesis of the core N-phenylbenzamide structure. researchgate.netmdpi.com

For example, a one-pot, three-component Biginelli-type condensation can be performed using aldehydes, 1,3-dicarbonyl compounds, and urea (B33335) or thiourea (B124793) to efficiently produce dihydropyrimidinones. researchgate.net While not directly yielding an N-phenylbenzamide, this illustrates the potential of MCRs to rapidly build complex heterocyclic structures. The Passerini reaction, which combines an isocyanide, a carboxylic acid, and a carbonyl compound, directly forms an α-acyloxyamide, a structure closely related to the target amide. mdpi.com Adapting these established MCRs to incorporate precursors like 4-chloro-3,5-dinitrobenzoyl chloride could provide novel and efficient synthetic routes.

Mechanistic Studies of Reaction Pathways in this compound Synthesis

The synthesis of N-phenylbenzamides from substituted benzoyl chlorides and anilines typically proceeds via a nucleophilic acyl substitution mechanism. For the specific synthesis of this compound, the reaction would involve the nucleophilic attack of the nitrogen atom of aniline on the electrophilic carbonyl carbon of 4-chloro-3,5-dinitrobenzoyl chloride.

A proposed mechanism involves the reaction of substituted benzoyl chlorides with 1,3-diphenylthiourea, which proceeds through an imino alcohol-amide tautomerism. researchgate.net This pathway suggests the involvement of a rearrangement intermediate to form the final stable amide product. researchgate.net The reaction is typically carried out in the presence of a base, such as triethylamine, which serves to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. unej.ac.id

In metal-catalyzed systems, the mechanism is more complex. For example, palladium-mediated reactions can involve oxidative addition, ligand exchange, and reductive elimination steps. Gas-phase studies combined with DFT calculations on palladium complexes suggest a stepwise mechanism involving the extrusion of SO₂ to generate an organopalladium intermediate, which then reacts with phenyl isocyanate via insertion. amazonaws.compublish.csiro.au Although this failed in solution, it provides insight into potential metal-mediated pathways. amazonaws.compublish.csiro.au The high stability of amides due to resonance presents a challenge, which can be overcome in some catalytic cycles by using N-activated amides that are destabilized, facilitating cleavage of the C(acyl)-N bond. nsf.gov

Optimization of Reaction Conditions and Yield Enhancement

Optimizing reaction conditions is paramount for maximizing the yield and purity of this compound. Key parameters include the choice of solvent, base, temperature, and reaction time.

Solvent: Solvents such as tetrahydrofuran (B95107) (THF) and dichloromethane (B109758) (CH₂Cl₂) are commonly used. researchgate.netmdpi.com The choice of solvent can influence the solubility of reactants and the stability of intermediates.

Base: A base like triethylamine or diisopropylethylamine (DIPEA) is often required to scavenge the acid (e.g., HCl) produced during the reaction, particularly when starting from an acyl chloride. unej.ac.idmdpi.comacs.org

Temperature: The reaction temperature can significantly affect the reaction rate. While some amidations proceed at room temperature, others may require heating to achieve a reasonable conversion rate, especially with poorly nucleophilic anilines. unej.ac.idnih.gov For instance, a reaction between substituted benzoyl chlorides and 1,3-diphenylthiourea was conducted at 70 °C. unej.ac.id

Coupling Reagents: For syntheses starting from a carboxylic acid instead of an acyl chloride, coupling reagents are necessary. A common combination is N,N'-diisopropylcarbodiimide (DIC) as the coupling agent and N-hydroxybenzotriazole (HOBt) as an activating reagent to facilitate amide bond formation. nih.gov

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the parameter space and identify the optimal conditions for yield and purity.

Table 2: General Conditions for N-Phenylbenzamide Synthesis

| Reactants | Reagents/Catalyst | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Substituted benzoyl chloride, 1,3-diphenylthiourea | Triethylamine | THF | 70 °C | High |

| 3-Amino-4-methoxybenzoic acid, Various amines | DIC, HOBt | CH₂Cl₂ | Room Temp | Moderate to High |

| Carboxylic acid, Aniline | TiCl₄ or ZrCl₄ | Various | Mild | Good to Excellent |

Isolation and Purification Methodologies and their Influence on Compound Stability

The isolation and purification of this compound and its analogues are crucial steps to obtain a product of high purity, which is essential for accurate characterization and further use. The chosen methods can also impact the stability of the final compound.

Commonly employed techniques include:

Work-up: After the reaction is complete, a standard work-up procedure is often performed. This may involve quenching the reaction with an aqueous solution, followed by extraction of the product into an organic solvent. The organic layer is then washed with dilute acid, base, and/or brine to remove unreacted starting materials and by-products. nih.gov

Crystallization: This is a primary method for purifying solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and then allowed to cool slowly, promoting the formation of pure crystals. Ethanol is a solvent from which N-phenylbenzamide analogues have been successfully crystallized. nih.govresearchgate.net The stability of the compound in the chosen solvent at elevated temperatures must be considered to prevent degradation.

Chromatography: Silica (B1680970) gel column chromatography is a versatile and widely used technique for purifying organic compounds. nih.gov A solvent system (eluent), such as a mixture of petroleum ether and ethyl acetate, is chosen to separate the desired product from impurities based on differences in polarity. nih.gov

The stability of this compound during these processes is important. The presence of multiple nitro groups can render the molecule susceptible to decomposition at high temperatures or under strongly acidic or basic conditions. Therefore, mild purification conditions are generally preferred.

Isomerization Phenomena Observed During Isolation Processes

Isomerization can be a concern during the isolation and purification of N-phenylbenzamides. One potential phenomenon is tautomerism. Mechanistic studies have pointed to the existence of an imino alcohol-amide tautomeric equilibrium during the synthesis of N-phenylbenzamides. researchgate.net While the amide form is generally much more stable and is the isolated product, it is possible that certain conditions during work-up or chromatography (e.g., presence of acid or base traces on silica gel) could transiently favor the imino-alcohol tautomer, potentially leading to side reactions or purification challenges.

Another relevant phenomenon is the existence of rotational isomers (rotamers) due to restricted rotation around the amide C-N bond and the N-aryl bond. The planarity of the amide bond means that substituents on the nitrogen and carbonyl carbon can be either syn or anti to each other. In N-phenylbenzamides, the N-H and C=O bonds are typically found in an anti conformation. researchgate.net The dihedral angle between the two benzene rings is also a key structural feature. nih.govresearchgate.net While these rotamers may interconvert rapidly in solution at room temperature, it is conceivable that under certain isolation conditions (e.g., low-temperature crystallization), specific conformers could be selectively isolated or observed. However, for most practical purposes, these isomerization phenomena are not typically reported as a major issue in the isolation of simple N-phenylbenzamides.

Spectroscopic and Advanced Structural Elucidation of 4 Chloro 3,5 Dinitro N Phenylbenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis

A ¹H NMR spectrum of 4-chloro-3,5-dinitro-N-phenylbenzamide would be expected to provide key information about the number of different types of protons, their chemical environments, and their proximity to other protons. The anticipated signals would include those from the aromatic protons on the dinitrophenyl ring and the phenyl group, as well as the amide proton. The chemical shifts (δ) of these protons would be influenced by the electron-withdrawing effects of the nitro groups and the chlorine atom, as well as the amide linkage.

Interactive Data Table: Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Hypothetical Chemical Shift (δ, ppm) | Hypothetical Multiplicity | Hypothetical Coupling Constant (J, Hz) |

| Amide N-H | 9.0 - 10.0 | Singlet (broad) | - |

| Dinitrophenyl H | 8.5 - 9.0 | Singlet | - |

| Phenyl H (ortho) | 7.5 - 7.8 | Doublet | 7-8 |

| Phenyl H (meta) | 7.2 - 7.5 | Triplet | 7-8 |

| Phenyl H (para) | 7.0 - 7.3 | Triplet | 7-8 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis

Complementary to ¹H NMR, ¹³C NMR spectroscopy provides information about the carbon framework of a molecule. A ¹³C NMR spectrum of this compound would reveal the number of unique carbon environments and their electronic nature. The carbonyl carbon of the amide group would be expected to appear at a significantly downfield chemical shift. The aromatic carbons would exhibit a range of chemical shifts depending on their substitution pattern, with carbons attached to the nitro groups and the chlorine atom being particularly deshielded.

As with the proton NMR data, specific experimental ¹³C NMR data for this compound is not available in the public domain. A hypothetical data table is provided below to illustrate the expected chemical shift regions for the different carbon atoms in the molecule.

Interactive Data Table: Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Hypothetical Chemical Shift (δ, ppm) |

| Carbonyl C=O | 160 - 170 |

| Dinitrophenyl C-NO₂ | 145 - 155 |

| Dinitrophenyl C-Cl | 130 - 140 |

| Dinitrophenyl C-H | 120 - 130 |

| Phenyl C-N | 135 - 145 |

| Phenyl C (ortho, meta, para) | 120 - 130 |

Two-Dimensional NMR Techniques for Connectivity and Proximity Determination (e.g., COSY, HSQC, HMBC, NOESY)

To establish the complete and unambiguous assignment of all proton and carbon signals, a suite of two-dimensional (2D) NMR experiments would be essential. These techniques provide correlational information that helps to piece together the molecular structure.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks, helping to identify adjacent protons within the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish direct one-bond correlations between protons and their attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons, which would be instrumental in connecting the dinitrophenyl moiety, the amide linkage, and the phenyl group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which can be used to determine the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings.

A comprehensive analysis using these 2D NMR techniques would be required for the definitive structural elucidation of this compound. However, no published studies detailing the results of such 2D NMR analyses for this specific compound could be located.

Vibrational Spectroscopy for Functional Group and Molecular Conformation Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and can also offer insights into molecular conformation and intermolecular interactions.

Infrared (IR) Spectroscopic Characterization

An IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups. These would include the N-H stretch of the amide, the C=O stretch of the carbonyl group, the asymmetric and symmetric stretches of the nitro groups, and various vibrations associated with the aromatic rings and the C-Cl bond.

While specific experimental IR spectra for this compound are not available, a table of expected characteristic IR absorption bands is presented below based on known functional group frequencies.

Interactive Data Table: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Mode |

| Amide N-H | 3300 - 3500 | Stretching |

| Aromatic C-H | 3000 - 3100 | Stretching |

| Amide C=O | 1650 - 1680 | Stretching |

| Aromatic C=C | 1400 - 1600 | Stretching |

| Nitro NO₂ | 1500 - 1570 and 1300 - 1370 | Asymmetric and Symmetric Stretching |

| C-N | 1200 - 1350 | Stretching |

| C-Cl | 600 - 800 | Stretching |

Raman Spectroscopic Investigation

Raman spectroscopy, which is based on the inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. In the case of this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic rings and the symmetric stretch of the nitro groups, which often give rise to strong Raman signals. A Raman spectrum would also help to confirm the presence of the various functional groups and provide a more complete vibrational profile of the molecule.

A search of the scientific literature did not yield any published Raman spectroscopic data or analysis for this compound. Therefore, a detailed discussion of its Raman spectrum remains speculative in the absence of experimental findings.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

No high-resolution mass spectrometry data or fragmentation pathway analysis for this compound was located in the searched scientific literature.

X-ray Crystallography for Solid-State Molecular Architecture and Intermolecular Interactions

Information regarding the crystal structure of this compound is not available in the reviewed sources. Consequently, details pertaining to its crystallographic parameters and molecular architecture cannot be provided.

Crystal System, Space Group Determination, and Unit Cell Parameter Analysis

No published data exists detailing the crystal system, space group, or unit cell parameters for this compound.

Detailed Molecular Conformation, Bond Lengths, and Torsion Angles

Without crystallographic data, a definitive analysis of the molecular conformation, including specific bond lengths and torsion angles for this compound, cannot be conducted.

Analysis of Intermolecular Interactions and Supramolecular Assembly (e.g., Hydrogen Bonding Networks, π-π Stacking Interactions)

An analysis of the supramolecular assembly and specific intermolecular interactions, such as hydrogen bonding or π-π stacking, is not possible due to the absence of experimental structural data.

Polymorphism and Crystallographic Variability Studies

There are no studies available on the polymorphism or crystallographic variability of this compound.

Computational and Theoretical Investigations of 4 Chloro 3,5 Dinitro N Phenylbenzamide

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in predicting the behavior of a molecule at the electronic level. These theoretical methods provide insights into molecular geometry, stability, and sites of reactivity.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 4-chloro-3,5-dinitro-N-phenylbenzamide, a DFT analysis, likely using a functional such as B3LYP with a basis set like 6-31G(d,p), would first involve geometry optimization to find the most stable three-dimensional conformation of the molecule. This process calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. From this optimized structure, various electronic properties such as total energy, dipole moment, and charge distribution on each atom would be determined. These properties are crucial for understanding the molecule's polarity and stability.

Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT) No published data is available for this compound. This table is for illustrative purposes only.

| Parameter | Value |

| C-Cl Bond Length (Å) | Data not available |

| C-N (Amide) Bond Length (Å) | Data not available |

| C=O Bond Length (Å) | Data not available |

| N-O (Nitro) Bond Length (Å) | Data not available |

| Dihedral Angle (Benzoyl-Amide) (°) | Data not available |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. For this compound, the electron-withdrawing nature of the two nitro groups and the chlorine atom is expected to significantly lower the LUMO energy, making the molecule a potent electron acceptor.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound No published data is available for this compound. This table is for illustrative purposes only.

| Orbital | Energy (eV) | Description |

| HOMO | Data not available | Electron Donor Capability |

| LUMO | Data not available | Electron Acceptor Capability |

| HOMO-LUMO Gap | Data not available | Chemical Reactivity Index |

Electrostatic Potential (ESP) Surface Analysis

The Molecular Electrostatic Potential (ESP) surface is a visual representation of the charge distribution around a molecule. It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. The ESP map would show regions of negative potential (typically colored red or yellow), indicating electron-rich areas that are susceptible to electrophilic attack, such as around the oxygen atoms of the nitro and carbonyl groups. Regions of positive potential (blue) would indicate electron-poor areas, such as the hydrogen atom of the amide group, which would be sites for nucleophilic attack.

Predicted Spectroscopic Properties (e.g., UV-Vis Absorption)

Computational methods, particularly Time-Dependent DFT (TD-DFT), can predict spectroscopic properties. A theoretical UV-Vis absorption spectrum for this compound would be calculated to identify the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* and n→π* transitions. This information is valuable for characterizing the compound and understanding its electronic behavior upon exposure to light.

Molecular Modeling and Simulation Studies

Molecular modeling and simulation extend theoretical investigations to study the dynamic behavior of molecules and their interactions with biological targets.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. This simulation helps in understanding the binding mode and affinity of the ligand. The process involves placing the ligand in the active site of a receptor and calculating the binding energy for different conformations. The results would identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues of the protein. Such studies are foundational in drug discovery for evaluating the potential of a compound as an inhibitor or modulator of a biological target. Without published research, the potential protein targets and the nature of these interactions for this compound remain unknown.

Table 3: Hypothetical Molecular Docking Results for this compound with a Protein Target No published data is available for this compound. This table is for illustrative purposes only.

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Data not available | Data not available | Data not available | Data not available |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics in Solution

The primary goal of MD simulations in this context is to observe the time-dependent evolution of the molecule's structure, providing insights into its flexibility, preferred conformations, and interactions with the surrounding solvent molecules. The stability of a particular conformation can be assessed by monitoring key structural parameters over the simulation time, such as the root-mean-square deviation (RMSD) of the atomic positions from an initial structure. A stable conformation will typically exhibit relatively small fluctuations in its RMSD, indicating that it persists over time.

The general procedure for such a simulation would involve placing the molecule in a periodic box of solvent molecules and then solving Newton's equations of motion for all atoms in the system. This allows for the generation of a trajectory that describes the positions and velocities of the atoms over time. Analysis of this trajectory can reveal important information about the molecule's dynamic behavior, such as the formation and breaking of intramolecular and intermolecular hydrogen bonds.

Drug-Likeness and Pharmacokinetic Property Predictions via In Silico Methods (e.g., ADME)

In silico methods are widely used in drug discovery to predict the absorption, distribution, metabolism, and excretion (ADME) properties of a compound, which are crucial for its development as a potential therapeutic agent. researchgate.netjonuns.commdpi.comnih.gov These predictions help in assessing the drug-likeness of a molecule and identifying potential liabilities early in the drug development process. While direct in silico ADME predictions for this compound are not extensively documented, the properties can be inferred from studies on analogous compounds and by using established computational models. nih.govjppres.comfrontiersin.org

A common starting point for assessing drug-likeness is Lipinski's rule of five, which provides a set of guidelines for the oral bioavailability of a compound. These rules are based on molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. For this compound, these parameters can be calculated and compared against the rule of five thresholds.

Pharmacokinetic properties that are typically predicted include gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and metabolism by cytochrome P450 enzymes. Various online tools and software packages are available to predict these properties based on the chemical structure of the molecule.

Below is an interactive data table showcasing a hypothetical ADME profile for this compound, based on typical values for similar aromatic compounds.

| Property | Predicted Value |

| Molecular Weight | 323.68 g/mol |

| LogP | 3.5 - 4.5 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 6 |

| Gastrointestinal Absorption | High |

| Blood-Brain Barrier Permeation | Moderate |

| Plasma Protein Binding | >90% |

| Cytochrome P450 Inhibition | Potential inhibitor of some isoforms |

It is important to note that these are theoretical predictions and would require experimental validation.

Theoretical Mechanistic Elucidations of Chemical Transformations Involving this compound

Theoretical methods, particularly quantum chemical calculations, are instrumental in elucidating the mechanisms of chemical reactions. For this compound, a key chemical transformation is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile. researchgate.net The presence of two electron-withdrawing nitro groups ortho and para to the chlorine atom strongly activates the aromatic ring for this type of reaction. nih.govnih.govsemanticscholar.orgchemrxiv.org

Kinetic and mechanistic studies on the analogous compound, 4-chloro-3,5-dinitrobenzotrifluoride, reacting with aniline (B41778) derivatives, have suggested an addition-elimination mechanism. researchgate.net This mechanism proceeds through a two-step process. In the first step, the nucleophile attacks the carbon atom bearing the chlorine, leading to the formation of a high-energy intermediate known as a Meisenheimer complex. This intermediate is stabilized by the delocalization of the negative charge onto the nitro groups. In the second, typically faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored.

Theoretical calculations can be employed to model the reaction pathway, including the structures and energies of the reactants, transition states, and intermediates. By calculating the activation energy for each step, the rate-determining step of the reaction can be identified. For the reaction of this compound with a nucleophile, it is expected that the formation of the Meisenheimer complex would be the rate-limiting step, consistent with what is observed for similar activated aryl halides. nih.gov

The nature of the nucleophile, the solvent, and the substituents on the phenyl ring of the benzamide (B126) can all influence the reaction rate and mechanism. Computational studies can systematically investigate these effects by modeling the reaction under different conditions and with various nucleophiles. This provides a deeper understanding of the factors that govern the reactivity of this compound in chemical transformations.

Chemical Reactivity and Transformation Studies of 4 Chloro 3,5 Dinitro N Phenylbenzamide

Nucleophilic Aromatic Substitution (SNAr) Reactions on the Dinitrochlorophenyl Moiety

The dinitrochlorophenyl portion of 4-chloro-3,5-dinitro-N-phenylbenzamide is highly activated towards nucleophilic aromatic substitution (SNAr). This is due to the strong electron-withdrawing nature of the two nitro groups, which are situated ortho and para to the chlorine atom. These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgnih.gov

The SNAr mechanism involves a two-step process: addition of the nucleophile to form a resonance-stabilized carbanion, followed by the elimination of the leaving group (in this case, the chloride ion). libretexts.org The presence of electron-withdrawing substituents in the ortho and para positions is crucial for this stabilization. libretexts.orgnih.gov

Studies on analogous compounds, such as 4-chloro-3,5-dinitrobenzotrifluoride, demonstrate that they readily react with various nucleophiles. For instance, reaction with aniline (B41778) derivatives leads to the displacement of the chlorine atom to form N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives. researchgate.net The kinetics of these reactions are typically second-order, and the reaction rates are influenced by the nature of the substituent on the nucleophile. researchgate.net

Table 1: Examples of Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Product | Reference |

|---|---|---|

| Aniline Derivatives | N-(2,6-dinitro-4-trifluoromethylphenyl)aniline derivatives | researchgate.net |

| Amines | N-Aryl indoles and carbazoles | nih.gov |

It is important to note that the reactivity of the halogen in SNAr reactions can be influenced by its identity. For instance, in some systems, the order of reactivity is Br > Cl > I. researchgate.net Furthermore, the reaction conditions, such as the solvent and base used, can significantly impact the outcome and efficiency of the substitution. nih.govresearchgate.net

Reduction Reactions of Nitro Groups to Amino Derivatives and their Synthetic Utility

The nitro groups of this compound can be reduced to amino groups, providing a pathway to a variety of amino derivatives. The reduction of aromatic nitro compounds is a well-established transformation in organic chemistry with several available methods. wikipedia.org

Common reagents for the reduction of nitroarenes to anilines include:

Catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon. wikipedia.org

Metals in acidic media, such as iron or tin in hydrochloric acid. wikipedia.orgscispace.com

Sodium hydrosulfite or sodium sulfide. wikipedia.org

The choice of reducing agent can be critical for achieving chemoselectivity, especially when other reducible functional groups are present in the molecule. scispace.com For instance, in a molecule with both a nitro and a carbonyl group, specific reagents can be used to selectively reduce one group over the other. scispace.com

The reduction can also be stopped at intermediate stages. For example, reduction with zinc dust and ammonium (B1175870) chloride can yield hydroxylamines. wikipedia.org Other methods for forming hydroxylamines include catalytic reduction with rhodium on carbon and hydrazine. mdpi.com

The resulting amino derivatives are valuable synthetic intermediates. For example, the synthesis of 4-amino-N-(4-nitrophenyl)benzamide from its nitro precursor is a key step in the preparation of certain biologically active compounds. researchgate.net These amino compounds can then be further functionalized, for example, by converting them into 2-aminoimidazoline (B100083) derivatives, which have shown antiparasitic activity. researchgate.net

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Product | Reference |

|---|---|---|

| Catalytic Hydrogenation (e.g., Pd/C) | Amine | wikipedia.orgscispace.com |

| Iron in Acidic Media | Amine | wikipedia.org |

| Tin(II) Chloride | Amine | wikipedia.org |

Hydrolytic Behavior and Amide Bond Stability under Various Conditions

The amide bond in this compound is a key structural feature, and its stability under different conditions is an important aspect of its chemical profile. Generally, amides are relatively stable functional groups, but they can undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine.

The planarity of the amide bond, a result of resonance between the nitrogen lone pair and the carbonyl group, contributes to its stability. nsf.gov However, factors that disrupt this planarity can increase the amide's susceptibility to cleavage. nsf.gov

In the case of this compound, the electronic effects of the substituents on both aromatic rings will influence the reactivity of the amide bond. The electron-withdrawing nitro groups on the benzoyl portion will make the carbonyl carbon more electrophilic and potentially more susceptible to nucleophilic attack by water or hydroxide (B78521) ions. Conversely, the nature of the substituent on the N-phenyl ring can also affect the stability.

The hydrolysis of amides is a fundamental reaction in organic chemistry, and the specific conditions required (e.g., temperature, concentration of acid or base) would need to be determined experimentally for this particular compound.

Electrophilic Aromatic Substitution Reactions on the N-Phenyl Ring

The N-phenyl ring of this compound is susceptible to electrophilic aromatic substitution (EAS) reactions. The substituent already present on the ring, in this case, the -NHCO- (amido) group, directs the position of the incoming electrophile.

The amido group is generally considered an ortho-, para-directing and activating group. This is because the nitrogen atom can donate its lone pair of electrons into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to attack by an electrophile. libretexts.org

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a halogen and a Lewis acid catalyst. masterorganicchemistry.com

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid. masterorganicchemistry.com

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively. youtube.com

The specific conditions for these reactions would need to be optimized for this compound, taking into account the potential for side reactions on the other aromatic ring or the amide linkage.

Oxidation Reactions and Degradation Pathways

Information regarding the specific oxidation reactions and degradation pathways of this compound is limited. However, general principles of the degradation of related aromatic and chloroaromatic compounds can provide some insights.

The degradation of such compounds in biological or environmental systems often involves initial transformations of the functional groups. For instance, the nitro groups could be reduced, as discussed in section 5.2. The chlorine atom could potentially be removed through reductive dechlorination. nih.gov

The aromatic rings themselves can be subject to oxidative cleavage. In many microbial degradation pathways, substituted catechols are key intermediates. researchgate.net These catechols can then undergo ring cleavage, either intradiol or extradiol, leading to the formation of aliphatic acids that can be further metabolized. researchgate.net

Investigation of Radical Reactions

There is limited specific information available concerning radical reactions involving this compound. However, nitroaromatic compounds, in general, can participate in radical reactions. For example, in some gas-phase reactions of halonitrophenide anions, a single electron-transfer mechanism can lead to the formation of a halonitrobenzene radical anion. nih.gov This radical anion can then undergo further reactions, such as rearrangement and elimination. nih.gov

The presence of the nitro groups, which are strong electron acceptors, could facilitate the formation of radical anions under reducing conditions. These radical species could then initiate or participate in a variety of subsequent reactions.

Further research would be necessary to explore the potential for radical-mediated transformations of this compound, including reactions initiated by photolysis or by radical initiators. Such studies would be important for understanding its stability and potential degradation pathways in various chemical environments.

Structure Activity Relationship Sar Studies of 4 Chloro 3,5 Dinitro N Phenylbenzamide Derivatives

Impact of Chloro and Nitro Substituents on Pre-clinical Biological Activity Profiles

The presence and positioning of chloro and nitro groups on the benzoyl moiety of the 4-chloro-3,5-dinitro-N-phenylbenzamide scaffold are significant determinants of its biological activity. Both substituents are strong electron-withdrawing groups, which profoundly alter the electronic properties of the aromatic ring and the adjacent amide linkage. This electronic modulation can influence several factors crucial for bioactivity, including binding affinity to target proteins, membrane permeability, and metabolic stability.

Research on related nitroaromatic compounds has consistently shown that the nitro group is a key pharmacophore for a range of biological activities. nih.govsolubilityofthings.com The strong electron-withdrawing nature of the two nitro groups at positions 3 and 5, ortho to the chlorine atom, significantly increases the electrophilicity of the phenyl ring. This feature can be critical for forming interactions, such as pi-stacking or charge-transfer interactions, within a biological target's active site. Studies on various N-phenylbenzamides have indicated that electron-withdrawing substituents on the benzoyl ring are often beneficial for improving potency in antischistosomal and other antimicrobial activities. nih.gov

The chlorine atom at position 4 also contributes to the molecule's electronic profile and lipophilicity. Halogen atoms like chlorine can enhance membrane permeability and are known to participate in halogen bonding, a specific type of non-covalent interaction with biological macromolecules that can contribute to binding affinity. The combination of a chloro group with one or more nitro groups has been identified as a feature in compounds with notable antileishmanial and antitrypanosomal activity. acs.org The specific 3,5-dinitro arrangement, in conjunction with the 4-chloro substitution, creates a distinct electronic and steric environment that dictates the molecule's interaction with its biological targets.

Table 1: General Impact of Chloro and Nitro Substituents on Biological Activity of Aromatic Compounds

| Substituent | Position | General Impact on Physicochemical Properties | Observed Influence on Pre-clinical Bioactivity |

|---|---|---|---|

| Nitro (-NO₂) Group | 3 and 5 | Strong electron-withdrawing effect; increases electrophilicity and potential for charge-transfer interactions. | Often enhances antimicrobial and antiparasitic activities; can be crucial for target binding. nih.govsolubilityofthings.com |

| Chloro (-Cl) Group | 4 | Electron-withdrawing; increases lipophilicity; potential for halogen bonding. | Can improve membrane permeability and contribute to binding affinity. acs.org |

Influence of N-Phenyl Substitutions on Pre-clinical Bioactivity

Studies on various series of N-phenylbenzamide derivatives have demonstrated that the substitution pattern on the N-phenyl ring is a key determinant of potency and spectrum of activity. nih.govmdpi.com For instance, introducing small, electron-withdrawing groups such as halogens (e.g., fluorine, bromine) or electron-donating groups like methoxy (B1213986) or methyl can lead to significant variations in activity. nih.govmdpi.com The position of these substituents (ortho, meta, or para) is also critical, as it affects the dihedral angle between the two phenyl rings, which can be crucial for fitting into a specific protein binding pocket. nih.gov

The introduction of bulky or lipophilic substituents can enhance binding through hydrophobic interactions, while polar groups may improve solubility or form specific hydrogen bonds with the target. For example, in a series of N-phenylbenzamide derivatives developed as enterovirus 71 inhibitors, a bromo-substituent on the N-phenyl ring was found to be particularly effective. nih.gov Similarly, SAR studies of other benzamides have shown that the electronic nature of the N-phenyl substituent can modulate the amide bond's character, affecting its susceptibility to hydrolysis and its ability to act as a hydrogen bond donor or acceptor.

Table 2: Influence of N-Phenyl Substitutions on the Bioactivity of Benzamide (B126) Analogues

| N-Phenyl Substituent | Position | Potential Effect on Molecular Properties | Example of Impact on Bioactivity |

|---|---|---|---|

| Unsubstituted | - | Baseline lipophilicity and electronic character. | Serves as a reference compound for SAR studies. mdpi.com |

| Halogens (F, Cl, Br) | Para | Increases lipophilicity and introduces potential for halogen bonding. | A para-bromo substituent enhanced anti-EV 71 activity in a related series. nih.gov |

| Alkyl (e.g., -CH₃) | Ortho, Para | Increases lipophilicity; can introduce steric hindrance. | Can modulate binding affinity and selectivity depending on the target. |

| Alkoxy (e.g., -OCH₃) | Para | Electron-donating; can form hydrogen bonds. | May improve pharmacokinetic properties or introduce new binding interactions. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Potency

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. nih.gov For derivatives of this compound, QSAR models can be developed to predict the biological potency of newly designed analogues, thereby streamlining the drug discovery process and reducing the need for extensive synthesis and testing. researchgate.net

A QSAR study on this class of compounds would typically involve calculating a set of molecular descriptors for a series of analogues with known biological activities. These descriptors quantify various aspects of the molecular structure, including:

Electronic Descriptors: Such as Hammett constants, dipole moment, and atomic charges, which describe the electronic effects of substituents. The chloro and dinitro groups would heavily influence these parameters.

Steric Descriptors: Like molecular volume, surface area, and Taft steric parameters, which account for the size and shape of the molecule. Substitutions on the N-phenyl ring would be particularly important here.

Hydrophobic Descriptors: Most commonly the partition coefficient (logP), which measures the lipophilicity of the compound and its ability to cross cell membranes.

Topological Descriptors: These are numerical indices that describe the connectivity and branching of the molecule.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build a mathematical model that relates the descriptors to the observed biological activity (e.g., IC₅₀ or MIC values). nih.gov The resulting QSAR equation can then be used to predict the activity of new, unsynthesized compounds, helping to prioritize which derivatives are most promising for synthesis. For nitroaromatic compounds, QSAR studies have successfully identified key descriptors linked to their toxicological or therapeutic effects. acs.org

Stereochemical Effects on Biological Potency and Selectivity in Analogues

Stereochemistry can play a crucial role in the biological activity and selectivity of this compound analogues. biomedgrid.comnih.gov While the parent molecule does not possess a traditional chiral center, it is subject to a form of axial chirality known as atropisomerism. nih.gov Atropisomerism arises from hindered rotation around a single bond—in this case, the N-C(aryl) bond connecting the amide nitrogen to the N-phenyl ring. acs.orgnih.gov

The presence of bulky substituents, particularly at the ortho positions of either phenyl ring, can restrict free rotation around this bond. This restriction can be significant enough to allow for the isolation of stable, non-interconverting rotational isomers (atropisomers). nih.gov These atropisomers are non-superimposable mirror images of each other (enantiomers) and can interact differently with chiral biological targets such as enzymes and receptors. nih.govresearchgate.net

It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have vastly different pharmacological profiles. biomedgrid.comresearchgate.net One atropisomer might be highly active (the eutomer), while the other could be less active or even inactive (the distomer). researchgate.net This is because the three-dimensional arrangement of atoms is critical for precise binding to a biological target. The distinct spatial orientation of the two phenyl rings in each atropisomer would lead to different binding interactions. Therefore, if atropisomerism exists in derivatives of this compound, it is highly probable that the biological potency and selectivity would be stereoselective. nih.govresearchgate.net Even in cases of rapidly interconverting atropisomers, a molecule may be "pre-organized" to adopt the preferred conformation for binding to its target, influencing its selectivity. acs.orgnih.gov

Advanced Applications of 4 Chloro 3,5 Dinitro N Phenylbenzamide in Specialized Fields

Chemical Probe Development for In Vitro Biological Pathway Investigations

The unique structure of 4-chloro-3,5-dinitro-N-phenylbenzamide, featuring a reactive chlorinated and nitrated benzene (B151609) ring coupled with an N-phenylbenzamide scaffold, makes it a candidate for development as a chemical probe. Chemical probes are small molecules used to study and manipulate biological systems, and the functionalities within this compound offer several avenues for such applications.

Enzyme Inhibition Studies (e.g., Glutathione (B108866) S-transferases)

The dinitrophenyl moiety is a well-established structural feature in molecules that interact with Glutathione S-transferases (GSTs). GSTs are a family of enzymes crucial for cellular detoxification, catalyzing the conjugation of glutathione to a wide range of electrophilic substrates. abo.finih.gov Overexpression of GSTs is linked to multidrug resistance in cancer, making GST inhibitors valuable tools for research and potential therapeutic co-administration. abo.fi

Compounds like 1-chloro-2,4-dinitrobenzene (B32670) (CDNB) are standard substrates used in assays to measure GST activity. abo.fi The enzyme catalyzes the nucleophilic attack of glutathione on the electrophilic aromatic ring, displacing the chlorine atom. Given that this compound shares the chloro-dinitro-aromatic system, it possesses the necessary electrophilic character to serve as a potential substrate or inhibitor for GSTs. Research on other dinitrobenzene derivatives has shown that they can act as potent GST inhibitors. For example, selected 7-nitro-2,1,3-benzoxadiazole derivatives have been identified as efficient inhibitors of GST P1-1. researchgate.net This suggests that this compound could be investigated for similar inhibitory activity, potentially acting as a tool to study GST function and its role in drug resistance.

Receptor Ligand Exploration and Binding Studies

The N-phenylbenzamide scaffold is present in various biologically active molecules, indicating its utility in designing ligands for biological receptors. nih.gov The affinity of novel compounds for specific receptors is often determined through competitive binding assays, where the compound's ability to displace a known radiolabeled ligand is measured. nih.gov

Derivatives of the N-phenylbenzamide scaffold have been successfully developed as ligands for various biological targets:

Topoisomerase I/II: A series of N-phenylbenzamide-4-methylamine acridine (B1665455) derivatives were designed as potential inhibitors of DNA topoisomerases I and II, enzymes critical for DNA replication and transcription. nih.gov Molecular docking studies suggested these compounds could bind effectively to the enzymes, and subsequent in vitro testing confirmed potent antipoliferative activity against several cancer cell lines. nih.gov

Zinc-Activated Channel (ZAC): N-(thiazol-2-yl)-benzamide analogs were identified as the first selective antagonists for the Zinc-Activated Channel (ZAC), a member of the Cys-loop receptor superfamily. semanticscholar.org These compounds were found to act as negative allosteric modulators, highlighting the scaffold's potential in developing specific receptor antagonists. semanticscholar.org

These examples demonstrate the versatility of the N-phenylbenzamide core structure in molecular recognition. Consequently, this compound could serve as a foundational structure for creating new libraries of compounds aimed at exploring ligand binding sites on various enzymes and receptors.

Anti-parasitic Activity of Derivatives

Perhaps the most promising application for derivatives of this compound lies in the field of parasitology. N-phenylbenzamides have emerged as a promising class of agents against several neglected tropical diseases.

Studies have demonstrated the potent activity of N-phenylbenzamide derivatives against kinetoplastid parasites, which are responsible for diseases like African trypanosomiasis and leishmaniasis. nih.govacs.org These compounds are thought to act by binding to the minor groove of the parasite's kinetoplast DNA (kDNA), an AT-rich mitochondrial DNA, leading to its disruption and parasite death. nih.govresearchgate.net

Furthermore, significant research has focused on N-phenylbenzamide analogs for activity against Schistosoma mansoni, the flatworm pathogen that causes schistosomiasis. nih.gov A key finding from structure-activity relationship (SAR) studies is that the presence of electron-withdrawing groups on the scaffold is crucial for potency. One study specifically sought to enhance antischistosomal activity by nitrating the core scaffold of a lead compound. Analogs containing both nitro and trifluoromethyl groups exhibited enhanced activity against the parasite. This directly supports the investigation of dinitro compounds like this compound as part of a strategy to develop more potent anti-parasitic agents.

The table below summarizes the activity of selected N-phenylbenzamide derivatives against S. mansoni.

| Compound | Description | Activity (EC₅₀) | Selectivity Index (SI) |

| 1 (MMV687807) | Parent N-phenylbenzamide compound | 0.5 µM | 20 |

| 9 | Derivative with enhanced electron-withdrawing properties | 0.08 µM | 123 |

| 11 | Fast-acting derivative | Not specified | Not specified |

Data sourced from a study on N-phenylbenzamide analogs against Schistosoma mansoni. nih.gov The selectivity index is the ratio of cytotoxicity against a mammalian cell line (HEK 293) to anti-schistosomal activity.

Potential as Precursors for Advanced Materials

The chemical structure of this compound also positions it as a valuable precursor for the synthesis of novel polymers and materials for organic electronics.

Development of Polymers and Co-polymers

Aromatic polyamides are a class of high-performance polymers known for their thermal stability and mechanical strength. The synthesis of such polymers often involves the condensation reaction between a diamine and a dicarboxylic acid derivative. The two nitro groups on the this compound molecule can be chemically reduced to form amino groups. This transformation would convert the molecule into a diamino-N-phenylbenzamide derivative.

This resulting diamine could then serve as a monomer in polymerization reactions. For example, it could be reacted with aromatic dianhydrides to form poly(amide-amic acid)s, which can then be converted into poly(amide-imide)s (PAIs) through a cyclization process. mdpi.com The synthesis of PAIs from precursors containing nitro groups (which are subsequently reduced to amines) has been previously demonstrated. mdpi.com The benzamide (B126) linkage within the monomer could impart specific properties, such as solubility and modified chain stiffness, to the final polymer. This approach allows for the creation of novel polymer structures with potentially unique thermal and mechanical characteristics.

Exploration in Organic Electronics (e.g., Organic Semiconductors)

Organic semiconductors are the active components in a range of electronic devices, including organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). wikipedia.org The electronic properties of these materials are highly dependent on their molecular structure. The N-phenylbenzamide scaffold has been identified as a promising candidate for applications in molecular electronics.

A study investigating structure-function relationships in single-molecule rectification used a series of N-phenylbenzamide derivatives. rsc.org This research demonstrated that the N-phenylbenzamide core can facilitate charge transport and that its conductance and rectification properties can be tuned by adding functional groups. rsc.org The presence of strong electron-withdrawing nitro groups and a chlorine atom in this compound would significantly influence its frontier molecular orbital energies (HOMO and LUMO). This electronic modification could be exploited in the design of n-type organic semiconductors, which are essential for constructing complementary logic circuits. researchgate.net Therefore, this compound and its derivatives warrant exploration as building blocks for new materials in organic electronics.

Applications in Energetic Materials (based on dinitro motif in related compounds)

The dinitro aromatic motif is a fundamental feature in many energetic materials, as the nitro groups serve as effective oxidizers, contributing to a high energy release upon decomposition. While this compound itself is not primarily documented as an energetic material, its structural components are analogous to those found in established energetic compounds. The potential for application in this field can be inferred from studies on related molecules containing the dinitro functional group.

For instance, research into dinitropyrazole derivatives highlights the significance of the dinitro motif in creating insensitive energetic compounds. rsc.org A related compound, 4-chloro-3,5-dinitropyrazole, has been identified as a valuable precursor for synthesizing a range of 3,5-dinitropyrazole derivatives that exhibit promising characteristics for use as energetic materials. rsc.org These materials are noted for their thermal stability and low mechanical sensitivity, which are critical safety features for handling and application. researchgate.net The design of such materials often involves balancing energy output with stability, and the dinitro aromatic structure is a key component in achieving this balance. Theoretical studies on new energetic materials frequently focus on derivatives of trinitrobenzenes, further underscoring the importance of nitro groups in this class of compounds. nih.gov

The energetic properties of these related compounds are summarized in the table below.

| Compound Class | Key Feature | Noteworthy Properties | Reference |

| Dinitropyrazole Derivatives | Precursor: 4-chloro-3,5-dinitropyrazole | Insensitive to impact; good thermal stability | rsc.orgresearchgate.net |

| Energetic Coordination Compounds | Ligand: 3,5-dinitro-4-oxylpyrazolate | Excellent thermal stability (>290 °C); low sensitivity | researchgate.net |

| Trinitrobenzene Derivatives | Anions of picric/styphnic acid | High predicted velocity of detonation (VOD) | nih.gov |

Role in Catalyst Design and Ligand Synthesis

The structural framework of this compound makes it a candidate for use as a ligand in the synthesis of coordination complexes and catalysts. The nitro groups and the amide functionality contain oxygen and nitrogen atoms with lone pairs of electrons that can coordinate with metal centers. The electron-withdrawing nature of the nitro and chloro groups significantly influences the electronic properties of the benzamide ring, which in turn affects the coordination properties of the resulting ligand.

Studies on closely related nitro-containing compounds demonstrate their utility as versatile ligands. For example, 3,5-dinitrobenzoic acid (3,5-DNB), which shares the dinitrobenzene core, is recognized as a useful ligand that exhibits a variety of coordination modes involving its carboxylate and nitro groups. nih.gov This versatility allows for the assembly of diverse molecular systems, including coordination polymers with unique supramolecular architectures. nih.gov Similarly, 4-chloro-3-nitrobenzoic acid has been used as the main ligand in the synthesis of copper(II) complexes that have shown biological activity. nih.gov The specific co-ligands and the nature of the metallic center can drive the synthesis toward mono-, di-, or trinuclear compounds with distinct properties. nih.gov The potential of this compound as a ligand lies in its ability to form stable complexes with transition metals, which could find applications in catalysis.

Analytical Reagent Applications in Chemical Kinetics and Mechanistic Studies

This compound serves as an excellent model substrate for studies in chemical kinetics and reaction mechanisms, particularly for nucleophilic aromatic substitution (SNAr) reactions. The benzene ring is highly activated towards nucleophilic attack due to the strong electron-withdrawing effects of the two nitro groups and the chlorine atom. The chlorine atom, being a good leaving group, is readily displaced by a wide range of nucleophiles.

Physicochemical and kinetic studies on the related compound 4-chloro-3,5-dinitrobenzoic acid (CDNBA) in aqueous solutions provide insight into this reactivity. nih.gov The bimolecular rate constant for the reaction between the deprotonated form (CDNB⁻) and hydroxide (B78521) ion (HO⁻) was determined, along with the activation energy for the process, providing quantitative data on its reactivity. nih.gov

| Parameter | Value | Conditions |

| Bimolecular Rate Constant (k) | 5.92 M⁻¹s⁻¹ | Room temperature, 0.1 M ionic strength |

| Activation Energy (Ea) | 70.7 ± 3.4 kJ/mol | Not specified |

Data sourced from a study on the related compound 4-chloro-3,5-dinitrobenzoic acid. nih.gov

Furthermore, kinetic investigations of the reaction between 4-chloro-3,5-dinitrobenzotrifluoride, another analogous compound, and various aniline (B41778) derivatives have been conducted to probe substituent effects on reaction rates. researchgate.net These studies suggested an addition-elimination mechanism based on the observed second-order kinetics and the significant negative ρ values obtained from Hammett plots. researchgate.netresearchgate.net Such high negative values indicate the development of a positive charge on the aniline nitrogen in the transition state, highlighting that the reaction rate is sensitive to the polar effects of substituents on the nucleophile. researchgate.net The use of compounds like this compound as analytical reagents in these types of studies allows for a detailed understanding of structure-reactivity relationships and the elucidation of complex reaction pathways.

Information Not Available for this compound

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is insufficient specific information to generate a scientifically accurate article on the environmental chemistry and degradation pathways of This compound (CAS Number: 349419-20-1) .

The requested article outline requires detailed research findings on photochemical degradation, biotransformation, hydrolytic stability, soil behavior, and metabolite identification. However, no dedicated studies detailing these environmental fate processes for this specific chemical compound could be located.

While research exists for structurally related compounds—such as 4-chloro-3,5-dinitrobenzoic acid, various chloronitrobenzenes, and other chlorinated nitroaromatic compounds—extrapolating this data to this compound would be speculative. The presence of the N-phenylbenzamide functional group introduces unique chemical properties and potential degradation pathways (e.g., hydrolysis of the amide bond) that are not present in the related compounds for which data is available. Using information from these analogues would not meet the required standards of scientific accuracy for the specified subject.

Therefore, in adherence to the core instructions to provide accurate and non-hallucinatory information, the requested article cannot be produced at this time due to the absence of relevant research data.

Future Research Directions and Unexplored Avenues

Exploration of Novel and Sustainable Synthetic Pathways

The imperative for environmentally benign chemical manufacturing necessitates a shift away from traditional synthetic methods. Future research will likely focus on developing "green" and sustainable pathways for the synthesis of 4-chloro-3,5-dinitro-N-phenylbenzamide and its derivatives.

Key areas of exploration include:

Solvent-Free Reactions: Methodologies that eliminate the need for volatile and often toxic organic solvents are highly desirable. Research into solvent-free or solid-state reactions, potentially utilizing techniques like mechanochemistry (ball milling) or deep eutectic solvents, could provide high-yield, cleaner synthetic routes. nih.gov Ecocompatible pathways for N-benzoylation have been successfully developed using enol esters under solvent- and activation-free conditions, offering a promising precedent. tandfonline.comtandfonline.com Such methods reduce waste and simplify product isolation, which can often be achieved through simple crystallization. tandfonline.comtandfonline.comyoutube.com

Catalyst Innovation: The development of novel catalysts, including biocatalysts (enzymes) or nanocatalysts, could lead to more efficient and selective syntheses. These catalysts can operate under milder reaction conditions, reducing energy consumption and the formation of unwanted byproducts.

Alternative Reagents: Replacing hazardous reagents, such as traditional acylating agents like benzoyl chloride, with greener alternatives is a critical goal. tifr.res.in For instance, using vinyl benzoate (B1203000) for the direct introduction of the benzamido group has been shown to be effective without requiring harsh activators. tandfonline.comtandfonline.com